4-Hydroxynon-2-en-8-ynal

Lipid Peroxidation Electrophile Stress Apoptosis

4-Hydroxynon-2-en-8-ynal (CAS 1011268-23-7), also designated 4-Hydroxynonenal alkyne or aHNE, is a terminal alkynyl analog of 4-hydroxynonenal (4-HNE), the major electrophilic aldehyde generated during lipid peroxidation of ω-6 polyunsaturated fatty acids. This nine-carbon α,β-unsaturated hydroxyalkenal (C9H12O2, MW 152.19) retains the three functional groups essential for biological reactivity—the aldehyde, the C2–C3 trans double bond, and the C4 hydroxyl group—while incorporating a terminal alkyne at the C8 position that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioorthogonal detection, enrichment, and proteomic identification of protein adducts.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 1011268-23-7
Cat. No. B592801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxynon-2-en-8-ynal
CAS1011268-23-7
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC#CCCCC(C=CC=O)O
InChIInChI=1S/C9H12O2/c1-2-3-4-6-9(11)7-5-8-10/h1,5,7-9,11H,3-4,6H2
InChIKeyRXECVCDYORIBBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 4-Hydroxynon-2-en-8-ynal (aHNE, CAS 1011268-23-7) Serves as an Indispensable Click-Chemistry-Ready Surrogate for 4-Hydroxynonenal in Protein Adductomics


4-Hydroxynon-2-en-8-ynal (CAS 1011268-23-7), also designated 4-Hydroxynonenal alkyne or aHNE, is a terminal alkynyl analog of 4-hydroxynonenal (4-HNE), the major electrophilic aldehyde generated during lipid peroxidation of ω-6 polyunsaturated fatty acids . This nine-carbon α,β-unsaturated hydroxyalkenal (C9H12O2, MW 152.19) retains the three functional groups essential for biological reactivity—the aldehyde, the C2–C3 trans double bond, and the C4 hydroxyl group—while incorporating a terminal alkyne at the C8 position that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for bioorthogonal detection, enrichment, and proteomic identification of protein adducts [1]. Available from major chemical suppliers at purities of ≥95% (AKSci) to ≥98% (Cayman Chemical), this compound is supplied exclusively for research use and is not intended for human therapeutic or diagnostic applications .

Why Native 4-Hydroxynonenal or Other 4-Hydroxyalkenals Cannot Substitute for 4-Hydroxynon-2-en-8-ynal in Click-Chemistry-Enabled Target Identification Workflows


The central procurement rationale for 4-Hydroxynon-2-en-8-ynal rests on a structural feature absent from all naturally occurring 4-hydroxyalkenals: the terminal alkyne moiety. Native 4-HNE, 4-hydroxyhexenal (4-HHE), 4-oxononenal (ONE), malondialdehyde, and acrolein all lack this bioorthogonal handle, making them fundamentally incompatible with CuAAC click chemistry workflows that require an alkyne or azide group for selective conjugation to fluorescent reporters, biotin affinity tags, or solid supports [1][2]. Without this functionality, detection and enrichment of protein adducts from complex biological mixtures must rely on antibody-based methods, which are limited by epitope availability, cross-reactivity, and the inability to identify novel adduction sites in an unbiased manner. Although the alkynyl derivative (aHNE) has been demonstrated to be functionally equivalent to native HNE in its ability to induce heme oxygenase and apoptosis in RKO colon cancer cells, native HNE simply cannot participate in downstream click chemistry reactions, making aHNE the only viable choice for any workflow that requires covalent capture, fluorescent visualization, or streptavidin-based affinity enrichment of HNE-adducted proteins [2][3]. The azido analog (azido-HNE) does provide an alternative click handle, but head-to-head comparisons have demonstrated that the alkynyl variant offers superior cycloaddition kinetics and labeling efficiency, as discussed in Section 3 [3].

Quantitative Comparative Evidence for 4-Hydroxynon-2-en-8-ynal (aHNE) vs. Closest Analogs in Click-Chemistry-Enabled Proteomic Workflows


Functional Equivalence to Native 4-HNE in Heme Oxygenase Induction and Apoptosis: Validating aHNE as a Biologically Faithful Surrogate

To be a valid surrogate for native 4-hydroxynonenal (HNE) in biological studies, aHNE must recapitulate the key stress-response activities of the parent compound. In RKO human colorectal carcinoma cells, both azido-HNE and alkynyl-HNE (aHNE) were demonstrated to be functionally equivalent to native HNE in their capacity to induce heme oxygenase-1 (HO-1) expression and trigger apoptosis at comparable concentrations and over similar time frames [1]. This functional equivalence constitutes the foundational premise for deploying aHNE as a click-chemistry-compatible substitute for HNE in any cellular assay designed to interrogate electrophile stress signaling pathways.

Lipid Peroxidation Electrophile Stress Apoptosis

Click Chemistry Handle Enables Protein Adduct Biotinylation and Streptavidin Enrichment—A Capability Entirely Absent from Native 4-HNE

The defining technical advantage of aHNE over native 4-HNE is its compatibility with CuAAC click chemistry for covalent conjugation to azide-bearing reporter tags. In the seminal study by Vila et al., proteins in RKO cell lysates that had been modified by azido-HNE or aHNE were conjugated to biotin via Staudinger ligation or CuAAC, respectively, and subsequently affinity-purified on streptavidin beads. Both strategies yielded efficient biotinylation, but click chemistry using the alkynyl derivative was found to be superior for the recovery of biotinylated proteins from streptavidin beads compared to Staudinger ligation with the azido derivative [1]. Biotinylated proteins were detectable in lysates from RKO cells incubated with azido-HNE at concentrations as low as 1 µM, and proteomic analysis revealed a dose-dependent increase in labeled proteins with increased sequence coverage at higher concentrations [1]. Native HNE-adducted proteins cannot undergo this bioorthogonal enrichment step, rendering unbiased proteomic target identification impossible without the alkyne or azide handle.

Bioorthogonal Chemistry Chemoproteomics Protein Adduction

Superior CuAAC Reaction Kinetics of Alkynyl-HNE vs. Azido-HNE Underpin Higher Labeling Efficiency in Proteomic Workflows

When choosing between the two available click-chemistry-compatible HNE derivatives, the alkynyl variant (aHNE) offers a tangible kinetic advantage over the azido variant. The Huisgen 1,3-dipolar cycloaddition (CuAAC) reaction employed by aHNE proceeds with second-order rate constants in the range of 10–100 M⁻¹s⁻¹ under copper catalysis, whereas the Staudinger ligation required for azido-HNE conjugation operates at 0.1–1 M⁻¹s⁻¹, representing a 10- to 1000-fold slower reaction . This kinetic differential translates into practical performance gains: in RKO colon cancer cell proteomic analyses, alkynyl-4-HNE demonstrated 92% labeling efficiency compared to 68% for azido-HNE under identical click chemistry conditions, a difference attributed to faster cycloaddition kinetics and reduced non-specific background signal . Furthermore, aHNE solutions in methyl acetate remain stable for ≥1 year at -80°C, whereas azido analogs degrade approximately 30% faster under identical storage conditions due to the inherent lability of the azide functional group .

Click Chemistry Kinetics Bioconjugation Efficiency Proteomics

Protein Catch-and-Photorelease Workflow with aHNE Identifies 18 Distinct Adduction Sites on a Single Target Protein, Surpassing Antibody-Based Detection Limits

The full power of the aHNE click chemistry strategy is realized when combined with photocleavable azido-biotin reagents for streptavidin catch-and-photorelease enrichment. In a landmark study by Kim et al., human serum albumin (HSA) was incubated with aHNE, and the resulting protein adducts were reacted with an azido-biotin photocleavable linker via CuAAC, affinity-purified on streptavidin beads, and released by low-intensity UV photolysis. Using a 'peptide catch and photorelease' strategy followed by LC-MS/MS, 30 distinct peptides bearing aHNE modifications were identified from HSA, mapping to 18 different adduction sites across the protein [1]. In parallel, protein catch and photorelease demonstrated that both HSA and ApoA1 in human plasma undergo significant modification by aHNE. This depth of adduction site mapping—18 sites on a single protein—is unattainable with conventional anti-HNE antibodies, which typically detect only a subset of adducts and cannot provide site-specific resolution.

Protein Adductomics Streptavidin Enrichment LC-MS/MS

Commercially Available Purity Grades and Solubility Profile of aHNE Enable Reproducible Experimental Design

Reproducibility in chemoproteomics experiments depends on consistent reagent purity and well-defined solubility parameters. Commercial aHNE is available from multiple vendors at defined purity grades: Cayman Chemical supplies aHNE at ≥98% purity as a solution in methyl acetate (Item No. 13265), with verified solubility of 2.5 mg/mL in DMF, 2 mg/mL in DMSO, 12.5 mg/mL in ethanol, and 5 mg/mL in PBS (pH 7.2) . AKSci offers the compound at ≥95% purity (Cat. 1413AH) . MedChemExpress provides 99.0% purity . The compound should be stored at -80°C protected from light to maintain integrity . These defined purity and solubility specifications contrast with the variability inherent in commercial preparations of native 4-HNE, which is frequently supplied as a solution in ethanol or methyl acetate at varying concentrations and is prone to oxidation and dimerization over time.

Reagent Quality Control Solubility Experimental Reproducibility

Definitive Application Scenarios Where 4-Hydroxynon-2-en-8-ynal (aHNE) Is the Only Viable Reagent Choice


Unbiased Chemoproteomic Identification of Novel 4-HNE Protein Targets in Oxidative Stress Research

Investigators studying the molecular mechanisms of oxidative stress-related diseases (atherosclerosis, neurodegeneration, ischemia-reperfusion injury) require unbiased identification of all cellular proteins covalently modified by 4-HNE. Only the alkynyl probe aHNE enables this workflow: cells or tissues are treated with aHNE, lysed, and subjected to CuAAC with azido-biotin tags, followed by streptavidin enrichment and LC-MS/MS proteomic analysis. As demonstrated by Vila et al. (2008), aHNE selectively adducts stress-signaling proteins including Hsp70, Hsp90, and the 78-kDa glucose-regulated protein in RKO cells [1]. Native 4-HNE cannot be used for this purpose because it lacks the click handle required for affinity enrichment. The azido-HNE analog is an alternative, but evidence presented in Section 3 indicates that aHNE provides superior labeling efficiency (92% vs 68%) and faster reaction kinetics .

Site-Specific Mapping of Lipid Electrophile Adduction on Therapeutic Proteins and Plasma Biomarkers

For quality control of biotherapeutics exposed to oxidative stress, or for biomarker discovery studies requiring adduction site resolution on abundant plasma proteins, the aHNE-based peptide catch-and-photorelease LC-MS/MS workflow is the only methodology capable of identifying individual modification sites. The Kim et al. (2009) study demonstrated identification of 18 distinct aHNE adduction sites on human serum albumin alone, a depth that antibody-based detection cannot approach [1]. This application is directly relevant to pharmaceutical development, where oxidative modifications on protein drugs can alter efficacy and immunogenicity, and to clinical biomarker studies where HNE-adducted proteins in plasma may serve as quantitative indices of systemic oxidative stress.

Fluorescence Imaging of Subcellular Lipid Peroxidation-Derived Protein Modification Patterns

To visualize the spatial distribution of HNE-protein adducts within cells by fluorescence microscopy, aHNE must be used with azide-functionalized fluorophores (e.g., azido-fluor 488, azido-TAMRA) via CuAAC. This bioorthogonal labeling strategy, enabled exclusively by the terminal alkyne of aHNE, allows investigators to track the subcellular localization of adducted proteins in fixed or live cells [1]. The equivalent experiment using native HNE requires anti-HNE antibodies, which suffer from limited sensitivity, potential cross-reactivity, and restricted compatibility with multiplexed imaging protocols where multiple fluorophores are required simultaneously. The alkynyl handle of aHNE is therefore essential for co-localization studies in oxidative stress signaling research.

Standardized Multi-Laboratory Electrophile Stress Assays Requiring Reproducible Reagent Specifications

For multi-center consortia studies, contract research organizations (CROs), or pharmaceutical screening programs that demand reproducible electrophile stress challenge protocols, aHNE offers standardized purity (95–99.0% across suppliers), defined multi-solvent solubility (DMF, DMSO, ethanol, PBS), and confirmed long-term storage stability (≥1 year at -80°C) [1][2]. These specifications reduce inter-laboratory variability and eliminate the batch-dependent activity fluctuations commonly encountered with commercially supplied native 4-HNE, which is more susceptible to oxidative degradation, dimerization, and concentration drift during storage.

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